molecular formula C20H20BrN5O3S B11580164 6-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11580164
M. Wt: 490.4 g/mol
InChI Key: OZHCGWVPSMHUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-BROMO-4-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the triazolothiadiazine family This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as bromo, methoxy, and carboxamide groups

Properties

Molecular Formula

C20H20BrN5O3S

Molecular Weight

490.4 g/mol

IUPAC Name

6-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20BrN5O3S/c1-11-23-24-20-26(11)25-17(12-8-9-15(28-2)13(21)10-12)18(30-20)19(27)22-14-6-4-5-7-16(14)29-3/h4-10,17-18,25H,1-3H3,(H,22,27)

InChI Key

OZHCGWVPSMHUGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-(3-BROMO-4-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole and thiadiazine rings, followed by the introduction of the bromo, methoxy, and carboxamide groups under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromo and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-BROMO-4-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazine derivatives with different substituents These compounds may have similar chemical reactivity but differ in their biological activities and applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.